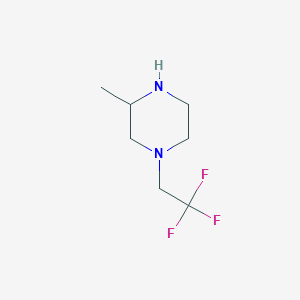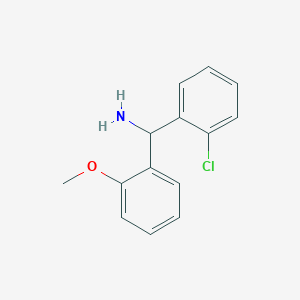
(2-Chlorophenyl)(2-methoxyphenyl)methanamine
Overview
Description
“(2-Chlorophenyl)(2-methoxyphenyl)methanamine” is a useful research compound. Its molecular formula is C14H14ClNO .
Synthesis Analysis
The synthesis of this compound has been done in five steps . The cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of the compound .Molecular Structure Analysis
The molecular weight of “(2-Chlorophenyl)(2-methoxyphenyl)methanamine” is 247.72 g/mol . The InChI code is 1S/C14H14ClNO/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9,14H,16H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(2-Chlorophenyl)(2-methoxyphenyl)methanamine” include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(2-methoxyphenyl)methanamine” is a powder that is stored at room temperature . .Scientific Research Applications
Nonlinear Optical Properties for Optical Devices
Research conducted by Mostaghni, Shafiekhani, and Madadi Mahani (2022) focused on the synthesis and characterization of a compound with high nonlinear optical properties, suggesting its suitability for applications in optical devices. The study highlighted the compound's significant dipole moment and hyperpolarizability, making it a promising candidate for nonlinear optics studies and optical device fabrication (Mostaghni, Shafiekhani, & Madadi Mahani, 2022).
Environmental Biodegradation
Yim et al. (2008) investigated the reductive dechlorination of methoxychlor and DDT by the human intestinal bacterium Eubacterium limosum under anaerobic conditions. This study highlights the potential of certain microbial species in the human gut to participate in the biodegradation of environmentally persistent organic pollutants, suggesting pathways for their detoxification and removal from the environment (Yim et al., 2008).
Molecular Structure and Chemical Analysis
El Glaoui et al. (2010) described the synthesis and characterization of a compound formed via the condensation of (2-methoxyphenyl)methanamine, emphasizing its potential in various chemical analyses and research applications due to its unique molecular structure and hydrogen bonding patterns (El Glaoui et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(2-chlorophenyl)-(2-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9,14H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVAOCNJPROCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(2-methoxyphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



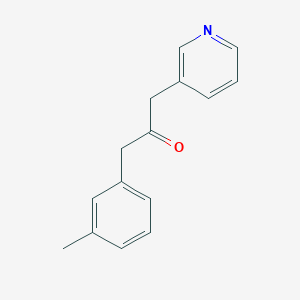
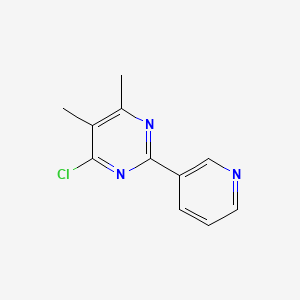
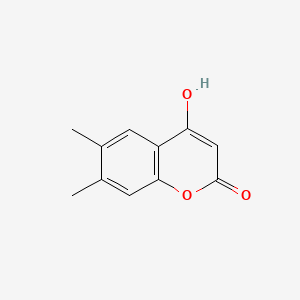

![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)
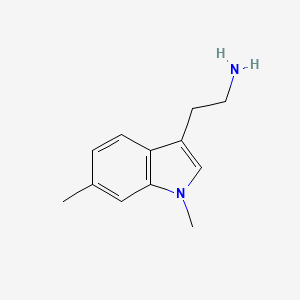
![1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455753.png)
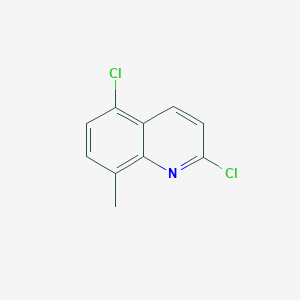
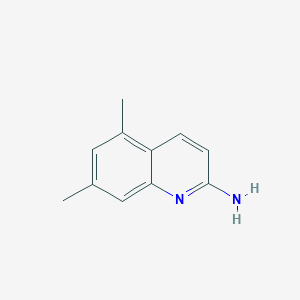
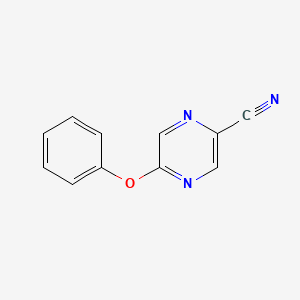
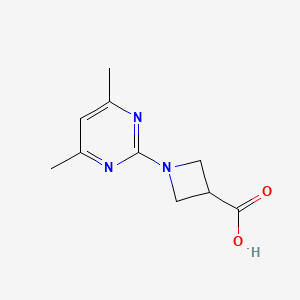
![1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B1455761.png)
